REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([O:10][C:11]([N:13]1[CH2:18][CH2:17][NH:16][C:15](=[O:19])[CH2:14]1)=[O:12])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:20](Br)[C:21]#[CH:22]>C1COCC1.CN(C=O)C>[CH2:3]([O:10][C:11]([N:13]1[CH2:18][CH2:17][N:16]([CH2:22][C:21]#[CH:20])[C:15](=[O:19])[CH2:14]1)=[O:12])[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
0.82 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5.13 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC(NCC1)=O
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Name
|
THF DMF
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Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1.CN(C)C=O
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Name
|
|
Quantity
|
3.7 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Type
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CUSTOM
|
Details
|
The mixture is stirred for 5 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting solution is stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
then brought to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched with saturated ammonium chloride solution
|
Type
|
ADDITION
|
Details
|
then diluted with ethyl acetate
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Type
|
WASH
|
Details
|
washed with water (4×) and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer is dried over MgSO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue is purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with 5% MeOH/CH2Cl2
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC(N(CC1)CC#C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 21.9 mmol | |
AMOUNT: MASS | 5.96 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |